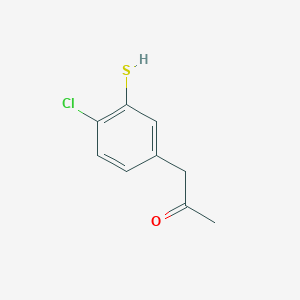

1-(4-Chloro-3-mercaptophenyl)propan-2-one

Description

1-(4-Chloro-3-mercaptophenyl)propan-2-one is a substituted propanone featuring a chlorophenyl ring with a mercapto (-SH) group at position 3 and a ketone group at position 1.

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(4-chloro-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |

InChI Key |

ICPWIYRCWRULEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-mercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-mercaptophenyl)propan-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-mercaptophenyl)propan-2-one exerts its effects is primarily through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions and other electrophiles. The propanone moiety can undergo nucleophilic addition reactions, making the compound highly reactive and versatile in various chemical processes.

Comparison with Similar Compounds

Key Comparative Data

Biological Activity

1-(4-Chloro-3-mercaptophenyl)propan-2-one is an organic compound notable for its potential biological activities, which stem from its unique structural features. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClOS and a molecular weight of 200.69 g/mol. The compound features a propan-2-one backbone with a chloro group and a mercapto group attached to a phenyl ring. The presence of these functional groups gives rise to its reactivity and potential biological effects.

The biological activity of this compound is primarily mediated through its mercapto group, which can participate in redox reactions and interact with various biological macromolecules. This interaction may modulate enzymatic activities and influence cellular processes, potentially making it a candidate for therapeutic applications.

Key Mechanisms:

- Redox Reactions : The mercapto group can undergo oxidation to form sulfoxides or sulfones, impacting cellular redox balance.

- Covalent Bond Formation : The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where such enzymes are implicated.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 15 | Significant reduction in cell viability |

| MCF-7 | 20 | Moderate inhibition observed |

Enzyme Inhibition

Inhibition studies revealed that the compound effectively inhibited the activity of several enzymes involved in cancer metabolism. For instance, it was shown to inhibit the enzyme LSD1 (lysine-specific demethylase 1), which plays a role in epigenetic regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chloro-3-fluorophenyl)propan-2-one | Contains fluorine instead of sulfur | Potentially different biological activity |

| 1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one | Contains bromine along with chloro | Increased reactivity due to bromine's electrophilic nature |

| 1-(4-Chloro-3-nitrophenyl)propan-2-one | Contains a nitro group instead of mercapto | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.